molecular formula C14H19F2N B7973000 Benzyl[(4,4-difluorocyclohexyl)methyl]amine

Benzyl[(4,4-difluorocyclohexyl)methyl]amine

Cat. No.: B7973000
M. Wt: 239.30 g/mol
InChI Key: MVRNARUWJARBEQ-UHFFFAOYSA-N
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Description

Benzyl[(4,4-difluorocyclohexyl)methyl]amine (CAS: 1555044-36-4) is a secondary amine with the molecular formula C₁₄H₁₉F₂N and a molecular weight of 239.30 g/mol . The compound features a benzyl group attached to a methylamine-substituted 4,4-difluorocyclohexane ring. This structural motif is common in medicinal chemistry, where fluorinated cyclohexyl groups are used to optimize pharmacokinetic profiles, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

N-benzyl-1-(4,4-difluorocyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N/c15-14(16)8-6-13(7-9-14)11-17-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRNARUWJARBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[(4,4-difluorocyclohexyl)methyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4,4-difluorocyclohexanone: This can be achieved by the fluorination of cyclohexanone using a fluorinating agent such as Selectfluor.

    Reductive Amination: The 4,4-difluorocyclohexanone is then subjected to reductive amination with benzylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(4,4-difluorocyclohexyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl or cyclohexyl derivatives.

Scientific Research Applications

Chemical Research Applications

Synthesis and Building Block
Benzyl[(4,4-difluorocyclohexyl)methyl]amine serves as a crucial building block in organic synthesis. It is often utilized in the creation of more complex organic molecules. The compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate to form ketones or carboxylic acids.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
  • Substitution Reactions : Participating in nucleophilic substitutions where the difluorocyclohexyl group can be replaced by other functional groups.

Table 1: Chemical Reactions of this compound

Reaction TypeReagents UsedProducts Generated
OxidationPotassium permanganateKetones, carboxylic acids
ReductionSodium borohydrideAlcohols, amines
Nucleophilic SubstitutionAlkyl halides, sulfonatesSubstituted products

Biological Research Applications

Investigating Biological Activities
Research has focused on the biological activities of this compound. Studies suggest that it may interact with specific cellular processes and enzyme systems. For example, its effects on enzyme interactions are being explored for potential therapeutic benefits in treating diseases such as malaria .

Case Study: Antimalarial Activity
A study conducted on analogs of this compound indicated promising antimalarial properties. Modifications to its structure led to increased potency against Plasmodium falciparum, highlighting its potential as a lead compound for developing new antimalarial drugs .

Medical Applications

Therapeutic Potential
The compound is being explored for its therapeutic applications in drug development. Its unique structural features allow it to modulate biological pathways effectively, making it a candidate for pharmacological tools in research settings.

  • Pain Management : There are indications that compounds similar to this compound may serve as cannabinoid receptor agonists, which could be beneficial in managing pain conditions .

Industrial Applications

Specialty Chemicals and Materials
In industrial contexts, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties make it suitable for creating polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of Benzyl[(4,4-difluorocyclohexyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the cyclohexyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4-Difluorocyclohexanamine

  • Molecular Formula : C₆H₁₁F₂N
  • Molecular Weight : 147.16 g/mol
  • Key Differences :
    • A primary amine lacking the benzyl and methyl substituents present in the target compound.
    • Simpler structure with higher reactivity due to the exposed amine group.
    • Applications : Widely used as a building block for synthesizing fluorinated pharmaceuticals and agrochemicals .

[(4,4-Difluorocyclohexyl)methyl]methylamine Hydrochloride

  • Molecular Formula : C₈H₁₄ClF₂N
  • Molecular Weight : 206.66 g/mol
  • Key Differences :
    • Substitutes the benzyl group with a methyl group, reducing steric bulk and aromatic interactions.
    • Hydrochloride salt form improves aqueous solubility compared to the free base of the target compound .
    • Applications : Intermediate in drug discovery for modulating solubility and bioavailability.

Benzyl (4,4-Difluorocyclohexyl)carbamate

  • Molecular Formula: C₁₄H₁₇F₂NO₂
  • Molecular Weight : 269.29 g/mol
  • Key Differences :
    • Replaces the secondary amine with a carbamate group (–O–CO–NH–), introducing polarity and hydrogen-bonding capacity.
    • Predicted pKa : 11.25 ± 0.40, indicating lower basicity than the target compound .
    • Applications : Used in peptide synthesis and as a protective group for amines .

Thiazole-Containing Analogues (e.g., Compound 77)

  • Example: (S)-2-(1-Amino-2-methylpropyl)-N-(4,4-difluorocyclohexyl)thiazole-4-carboxamide (Compound 77)
  • Molecular Formula : C₁₄H₂₁F₂N₃OS
  • Molecular Weight : 318.14 g/mol
  • Research Findings: Demonstrated activity in modulating P-glycoprotein (P-gp), a drug-efflux transporter implicated in multidrug resistance. Analogues like Compound 75–79 showed variable binding affinities depending on substituents (e.g., methoxy, trifluorophenyl groups) . Applications: Explored as peptidomimetics to inhibit P-gp in oncology and neurology .

4,4-Dimethoxydiphenylamine

  • Molecular Formula: C₁₄H₁₅NO₂
  • Molecular Weight : 229.28 g/mol
  • Key Differences :
    • Replaces the fluorinated cyclohexyl group with a dimethoxyphenylamine scaffold, introducing electron-donating methoxy groups.
    • Applications : Utilized in organic electronics and as a precursor for dyes and antioxidants .

Research Insights and Trends

  • Fluorine Impact: The 4,4-difluorocyclohexyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues, as fluorination reduces cytochrome P450-mediated oxidation .
  • Structural Complexity : Thiazole-containing derivatives (e.g., Compound 77) exhibit superior target engagement in P-gp inhibition due to their rigid heterocyclic cores, though this comes at the cost of increased synthetic complexity .
  • Solubility vs. Bioavailability : Hydrochloride salts (e.g., [(4,4-difluorocyclohexyl)methyl]methylamine HCl) prioritize solubility, while free bases like the target compound may favor blood-brain barrier penetration .

Biological Activity

Benzyl[(4,4-difluorocyclohexyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a difluorinated cyclohexyl moiety. This unique structure may contribute to its biological activities, particularly in modulating various biochemical pathways.

Research indicates that compounds with similar structural frameworks can exhibit diverse biological activities, including:

  • Antimalarial Activity : Analogous compounds have shown significant antimalarial properties. For instance, the BIPPO analogs demonstrated enhanced activity against Plasmodium falciparum, suggesting that structural modifications can lead to increased potency .
  • Inhibition of Enzymatic Activity : Certain derivatives have been reported to inhibit key enzymes involved in disease processes. For example, modifications in related compounds have resulted in potent inhibitors of HIV reverse transcriptase, showcasing the potential for benzyl derivatives to interfere with viral replication .

Biological Activity Data

The following table summarizes the biological activities of benzyl and difluorinated cyclohexyl derivatives based on available literature:

Compound NameBiological ActivityIC50 Value (µM)Reference
BenzylamineAntiviral (HIV)0.5
Difluoro-AnalogAntimalarial0.1
This compoundPotential InhibitorTBDTBD

Case Studies and Research Findings

  • Antimalarial Research : In a study focusing on BIPPO analogs, it was revealed that the introduction of larger substituents at the R1 position significantly improved antimalarial potency. The analog with a difluoro-cyclohexyl group exhibited enhanced metabolic stability and activity, emphasizing the importance of structural optimization .
  • HIV Inhibition : A series of benzyl-substituted pyridinones were evaluated for their ability to inhibit HIV-1 reverse transcriptase. The most promising compounds showed sub-micromolar activity against multiple mutant strains, indicating that structural variations can lead to improved efficacy against resistant viral strains .
  • Inflammatory Response Modulation : Related compounds have also been studied for their anti-inflammatory properties. For instance, certain carbamate derivatives showed marked inhibition of inflammatory responses in mouse models, suggesting that benzyl derivatives could potentially be explored for anti-inflammatory applications .

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